Apyrase

Description

Properties

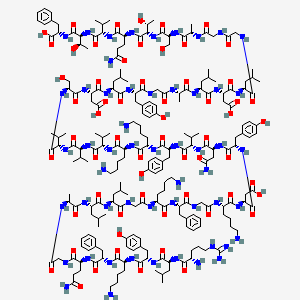

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C221H342N54O61/c1-111(2)86-146(189(304)235-103-168(287)234-104-169(288)240-124(25)186(301)267-164(110-277)212(327)274-182(125(26)278)218(333)249-145(77-79-166(229)285)198(313)270-180(120(19)20)217(332)275-183(126(27)279)219(334)266-162(220(335)336)98-129-52-35-30-36-53-129)254-207(322)160(101-175(295)296)263-200(315)149(89-114(7)8)251-185(300)123(24)242-171(290)106-237-192(307)153(94-130-60-68-134(280)69-61-130)257-202(317)151(91-116(11)12)255-208(323)161(102-176(297)298)264-211(326)163(109-276)268-214(329)178(118(15)16)272-216(331)181(121(21)22)273-215(330)179(119(17)18)269-197(312)143(59-41-46-84-226)245-195(310)141(57-39-44-82-224)246-205(320)157(97-133-66-74-137(283)75-67-133)265-213(328)177(117(13)14)271-210(325)158(99-167(230)286)261-206(321)156(96-132-64-72-136(282)73-65-132)260-209(324)159(100-174(293)294)262-194(309)140(56-38-43-81-223)244-173(292)108-239-191(306)152(92-127-48-31-28-32-49-127)256-193(308)139(55-37-42-80-222)243-172(291)107-238-190(305)147(87-112(3)4)253-199(314)148(88-113(5)6)250-184(299)122(23)241-170(289)105-236-188(303)144(76-78-165(228)284)248-204(319)154(93-128-50-33-29-34-51-128)258-196(311)142(58-40-45-83-225)247-203(318)155(95-131-62-70-135(281)71-63-131)259-201(316)150(90-115(9)10)252-187(302)138(227)54-47-85-233-221(231)232/h28-36,48-53,60-75,111-126,138-164,177-183,276-283H,37-47,54-59,76-110,222-227H2,1-27H3,(H2,228,284)(H2,229,285)(H2,230,286)(H,234,287)(H,235,304)(H,236,303)(H,237,307)(H,238,305)(H,239,306)(H,240,288)(H,241,289)(H,242,290)(H,243,291)(H,244,292)(H,245,310)(H,246,320)(H,247,318)(H,248,319)(H,249,333)(H,250,299)(H,251,300)(H,252,302)(H,253,314)(H,254,322)(H,255,323)(H,256,308)(H,257,317)(H,258,311)(H,259,316)(H,260,324)(H,261,321)(H,262,309)(H,263,315)(H,264,326)(H,265,328)(H,266,334)(H,267,301)(H,268,329)(H,269,312)(H,270,313)(H,271,325)(H,272,331)(H,273,330)(H,274,327)(H,275,332)(H,293,294)(H,295,296)(H,297,298)(H,335,336)(H4,231,232,233)/t122-,123-,124-,125+,126+,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,177-,178-,179-,180-,181-,182-,183-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPIHIGAMRSAAN-WMUFLLRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C221H342N54O61 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4731 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9000-95-7 | |

| Record name | Apyrase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apyrase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Apyrase Isoforms: A Deep Dive into Their Specific Functions and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apyrases, particularly the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family, are critical regulators of extracellular nucleotide signaling. By catalyzing the hydrolysis of ATP and ADP, these enzymes modulate a vast array of physiological and pathological processes, including thrombosis, inflammation, neurotransmission, and cancer. This technical guide provides a comprehensive overview of the key apyrase isoforms (NTPDase1, 2, 3, and 8), their distinct biochemical properties, specific functions, and the signaling pathways they govern. Detailed experimental protocols for their study and quantitative kinetic data are presented to facilitate further research and therapeutic development in this burgeoning field.

Introduction to the E-NTPDase Family

The E-NTPDase family consists of eight members (NTPDase1-8), which are integral membrane glycoproteins characterized by their ability to hydrolyze extracellular nucleoside triphosphates and diphosphates.[1] The cell surface-located members—NTPDase1, 2, 3, and 8—are the primary focus of this guide, as their active sites face the extracellular space, allowing them to directly control purinergic signaling.[2][3] These isoforms exhibit distinct tissue distribution, subcellular localization, and enzymatic kinetics, which underpin their specialized physiological roles.[4][5]

Quantitative Enzymatic Properties of Apyrase Isoforms

The functional specificity of NTPDase isoforms is largely determined by their catalytic efficiencies for different nucleotide substrates. A comprehensive understanding of their kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), is crucial for predicting their physiological impact.

| Isoform | Species | Substrate | Km (µM) | Vmax (U/mg protein) | ATP:ADP Hydrolysis Ratio | Reference |

| NTPDase1 (CD39) | Human | ATP | 19 ± 3 | 11.0 ± 0.4 | ~1:1 | |

| ADP | 16 ± 2 | 10.0 ± 0.3 | ||||

| Mouse | ATP | 25 ± 4 | 9.8 ± 0.5 | |||

| ADP | 22 ± 3 | 9.5 ± 0.4 | ||||

| NTPDase2 | Human | ATP | 15 ± 2 | 8.5 ± 0.3 | High | |

| ADP | >1000 | 0.2 ± 0.01 | ||||

| Mouse | ATP | 18 ± 3 | 7.9 ± 0.4 | |||

| ADP | >1000 | 0.15 ± 0.01 | ||||

| NTPDase3 | Human | ATP | 35 ± 5 | 6.2 ± 0.3 | Intermediate | |

| ADP | 150 ± 20 | 2.5 ± 0.2 | ||||

| Mouse | ATP | 40 ± 6 | 5.8 ± 0.4 | |||

| ADP | 180 ± 25 | 2.1 ± 0.2 | ||||

| NTPDase8 | Rat | ATP | 50 ± 7 | 4.5 ± 0.3 | Intermediate | |

| ADP | 250 ± 30 | 1.8 ± 0.1 |

Table 1: Comparative Kinetic Parameters of Cell Surface-Located NTPDase Isoforms. One unit (U) of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.

Specific Functions and Signaling Pathways of Apyrase Isoforms

NTPDase1 (CD39): The Guardian of Vascular Homeostasis

NTPDase1, also known as CD39, is prominently expressed on the surface of endothelial cells and various immune cells. Its primary role is in the regulation of hemostasis and thrombosis. By efficiently hydrolyzing both ATP and ADP to AMP, CD39 effectively removes the pro-thrombotic stimulus ADP from the vicinity of platelets, thereby inhibiting their activation and aggregation. This function is critical in maintaining vascular fluidity and preventing the formation of occlusive thrombi.

NTPDase2: A Key Player in the Liver and Nervous System

NTPDase2 exhibits a strong preference for hydrolyzing ATP over ADP, leading to the net production of ADP in the extracellular space. This enzymatic characteristic dictates its unique roles in various tissues. In the liver, NTPDase2 is expressed on portal fibroblasts and perivascular cells. Its activity is implicated in liver regeneration and fibrosis. In the nervous system, NTPDase2 is found on glial cells and has been shown to be crucial for the function of taste buds by regulating ATP signaling.

NTPDase3: Modulating Nociception

NTPDase3 is predominantly expressed in the nervous system, particularly in sensory neurons involved in pain perception (nociceptors). It hydrolyzes ATP and to a lesser extent ADP, thereby regulating the activation of purinergic P2X and P2Y receptors on these neurons. By controlling the levels of extracellular ATP, a potent pain mediator, NTPDase3 plays a significant role in modulating nociceptive signaling and may represent a target for novel analgesics.

NTPDase8: A Gatekeeper of Intestinal Homeostasis

NTPDase8 is highly expressed on the apical surface of intestinal epithelial cells, where it is the dominant ectonucleotidase. Its primary function is to protect the intestine from inflammation by hydrolyzing luminal nucleotides, such as ATP and UTP. This action prevents the overstimulation of P2Y6 receptors on intestinal epithelial cells, which would otherwise trigger a pro-inflammatory cascade.

Experimental Protocols

Apyrase Activity Assay (Malachite Green Method)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2.

-

Substrate Solution: Prepare fresh solutions of ATP or ADP in assay buffer at various concentrations (e.g., 0-1 mM).

-

Malachite Green Reagent: Prepare as per manufacturer's instructions (e.g., Sigma-Aldrich, Millipore). Typically, this involves mixing solutions of malachite green hydrochloride, ammonium molybdate, and a stabilizing agent.

-

Phosphate Standard: A solution of known KH2PO4 concentration for generating a standard curve.

-

-

Assay Procedure:

-

Add a defined amount of enzyme preparation (e.g., cell lysate, purified protein) to the wells of a 96-well plate.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the malachite green reagent. This reagent also initiates the color development.

-

After a short incubation at room temperature (e.g., 15-20 minutes) for color stabilization, measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

-

Determine the amount of Pi released by comparing the absorbance values to the phosphate standard curve.

-

Calculate the specific activity of the apyrase (e.g., in µmol Pi/min/mg protein).

-

HPLC-Based Apyrase Activity Assay

This method offers high sensitivity and the ability to simultaneously measure the concentrations of ATP, ADP, AMP, and adenosine.

Methodology:

-

Reaction Setup:

-

Perform the enzymatic reaction as described for the malachite green assay.

-

At various time points, stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid, followed by neutralization with K2CO3.

-

Centrifuge to pellet the precipitate and collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with two mobile phases:

-

Mobile Phase A: 0.1 M KH2PO4, pH 6.0.

-

Mobile Phase B: 100% Methanol.

-

-

Monitor the eluate at 254 nm.

-

Quantify the concentrations of ATP, ADP, AMP, and adenosine by comparing the peak areas to those of known standards.

-

Immunohistochemistry (IHC) for Apyrase Isoform Localization

IHC is used to visualize the distribution of apyrase isoforms within tissue sections.

Methodology:

-

Tissue Preparation:

-

Fix fresh tissue by perfusion or immersion in 4% paraformaldehyde.

-

For frozen sections, cryoprotect the tissue in a sucrose solution before embedding in OCT compound and snap-freezing.

-

For paraffin-embedded sections, dehydrate the tissue through a graded ethanol series and embed in paraffin wax.

-

-

Staining Procedure:

-

Section the tissue (5-10 µm) and mount on slides.

-

Deparaffinize and rehydrate paraffin sections.

-

Perform antigen retrieval (heat-induced or enzymatic) if necessary, particularly for paraffin sections.

-

Block non-specific binding sites using a blocking solution (e.g., normal serum from the secondary antibody host species).

-

Incubate with a primary antibody specific to the NTPDase isoform of interest.

-

Wash and incubate with a labeled secondary antibody (e.g., conjugated to a fluorophore or an enzyme like HRP).

-

For fluorescent detection, mount with an anti-fade mounting medium and visualize using a fluorescence microscope.

-

For chromogenic detection, incubate with a substrate (e.g., DAB for HRP) to produce a colored precipitate, then counterstain, dehydrate, and mount.

-

In Situ Hybridization (ISH) for Apyrase mRNA Detection

ISH allows for the localization of specific mRNA transcripts of apyrase isoforms within cells and tissues.

Methodology:

-

Probe Preparation:

-

Synthesize a labeled antisense RNA probe (e.g., with digoxigenin-UTP) that is complementary to the target apyrase mRNA.

-

-

Tissue Preparation and Hybridization:

-

Prepare tissue sections as for IHC.

-

Permeabilize the tissue to allow probe entry (e.g., with proteinase K treatment).

-

Hybridize the labeled probe to the tissue section overnight at an appropriate temperature.

-

-

Detection:

-

Perform stringent washes to remove unbound probe.

-

Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase).

-

Wash and add a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) to visualize the location of the mRNA.

-

Conclusion and Future Directions

The distinct enzymatic properties and tissue-specific expression of apyrase isoforms underscore their specialized and non-redundant roles in health and disease. NTPDase1 is a key antithrombotic molecule, NTPDase2 is a critical regulator of purinergic signaling in the liver and nervous system, NTPDase3 modulates pain perception, and NTPDase8 maintains intestinal immune homeostasis. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting these enzymes. Future research should focus on the development of isoform-specific inhibitors and activators to enable precise pharmacological modulation of purinergic signaling in a range of pathological conditions, from cardiovascular and inflammatory diseases to chronic pain and cancer.

References

- 1. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 4. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Apyrase Gene Cloning and Recombinant Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apyrase (EC 3.6.1.5), also known as nucleoside triphosphate diphosphohydrolase (NTPDase), is a versatile enzyme found across prokaryotic and eukaryotic organisms.[1] Apyrases catalyze the sequential hydrolysis of nucleoside triphosphates (NTPs) and diphosphates (NDPs) to their corresponding monophosphates (NMPs), with the release of inorganic phosphate.[2][3] This enzymatic activity is crucial in various biological processes, including the regulation of purinergic signaling by controlling extracellular ATP and ADP levels, which are implicated in platelet aggregation, neurotransmission, and immune responses.[1][2]

The ability to produce highly pure and active recombinant apyrase is of significant interest for both basic research and therapeutic applications. In research, apyrase is a valuable tool for depleting nucleotides in various assays, such as in G protein-coupled receptor (GPCR) studies and DNA pyrosequencing. In the realm of drug development, recombinant apyrases are being explored as potential therapeutic agents for conditions like arterial thrombosis and reperfusion injury, owing to their ability to inhibit ADP-induced platelet aggregation.

This technical guide provides an in-depth overview of the core methodologies for apyrase gene cloning, recombinant expression, purification, and characterization, tailored for professionals in the life sciences and drug development sectors.

Apyrase Gene Cloning and Vector Construction

The initial step in producing recombinant apyrase is the isolation and cloning of the gene encoding the desired apyrase isoform. Apyrases have been identified and cloned from various sources, including potato (Solanum tuberosum), mosquito (Aedes aegypti), and humans.

Experimental Protocol: Gene Amplification and Vector Ligation

-

Source Material: A cDNA library from the desired organism (e.g., potato, Solanum tuberosum) serves as the template for gene amplification.

-

Primer Design: Design forward and reverse primers that flank the coding sequence of the apyrase gene. These primers should incorporate restriction endonuclease sites at their 5' ends for subsequent ligation into an expression vector. For example, NcoI and XhoI sites can be appended to the 5' and 3' primers, respectively.

-

Polymerase Chain Reaction (PCR): Perform PCR to amplify the apyrase gene. A typical reaction mixture includes the cDNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

-

Vector and Insert Digestion: The amplified PCR product and the chosen expression vector (e.g., pET vector for E. coli expression) are digested with the corresponding restriction enzymes (e.g., NcoI and XhoI).

-

Ligation: The digested apyrase gene insert is ligated into the linearized expression vector using T4 DNA ligase. This creates a recombinant plasmid capable of expressing the apyrase gene.

-

Transformation: The ligation mixture is transformed into competent E. coli cells (e.g., DH5α) for plasmid propagation.

-

Verification: Positive clones are selected and the plasmid DNA is isolated. The presence and correct orientation of the insert are verified by restriction digestion and DNA sequencing.

Recombinant Apyrase Expression Systems

The choice of an expression system is critical for obtaining soluble and active recombinant apyrase. Several systems have been successfully employed, each with its own set of advantages and challenges.

-

Escherichia coli : This is a cost-effective and widely used system for recombinant protein production. However, plant apyrases expressed in E. coli often form insoluble inclusion bodies, likely due to the protein's toxicity to cellular ATP levels or improper folding. Strategies to overcome this include co-expression with disulfide isomerases (like DsbC) in oxidizing cytoplasm strains (e.g., Origami B (DE3)) at low temperatures to promote proper disulfide bond formation.

-

Pichia pastoris : This yeast expression system is capable of post-translational modifications, such as glycosylation, and can secrete the recombinant protein into the culture medium, simplifying purification. It has been used to produce functional potato apyrase.

-

Baculovirus/Insect Cell System: This eukaryotic system is well-suited for expressing complex proteins that require post-translational modifications for activity. It has been successfully used to produce high yields of functional recombinant mosquito salivary apyrase.

Experimental Protocol: Expression in E. coli

-

Transformation: Transform the verified expression plasmid into a suitable E. coli expression strain, such as Origami B (DE3).

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to a lower temperature (e.g., 18°C) and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvesting: Continue to incubate the culture at the lower temperature for an extended period (e.g., 16-20 hours). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant Apyrase

A multi-step purification strategy is often required to obtain highly pure recombinant apyrase.

-

Affinity Chromatography: If the recombinant apyrase is expressed with an affinity tag (e.g., a C-terminal (His)6 tag), Nickel-affinity chromatography (Ni-NTA) is a highly effective initial purification step.

-

Dye-Affinity Chromatography: Cibacron Blue affinity chromatography has also been shown to be an effective purification step for potato apyrase.

-

Ion-Exchange Chromatography: This technique separates proteins based on their net charge and has been used for purifying mosquito apyrase.

-

Size-Exclusion Chromatography: This method separates proteins based on size and can be used as a final polishing step.

Experimental Protocol: Two-Step Purification from E. coli

This protocol is adapted for a (His)6-tagged apyrase expressed in E. coli.

-

Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer containing lysozyme, DNase, and a protease inhibitor cocktail. Lyse the cells using sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. The soluble fraction (supernatant) containing the recombinant apyrase is collected.

-

Nickel-Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column equilibrated with a binding buffer. Wash the column extensively to remove non-specifically bound proteins. Elute the (His)6-tagged apyrase using an elution buffer containing a high concentration of imidazole.

-

Cibacron Blue-Affinity Chromatography: Dialyze the eluted fractions against a buffer suitable for the next chromatography step. Load the dialyzed sample onto a Cibacron Blue affinity column. After washing, elute the purified apyrase using a salt gradient.

-

Protein Verification: Analyze the purified fractions by SDS-PAGE to assess purity and molecular weight. The purified protein can be concentrated and stored in a suitable buffer at -80°C.

Characterization and Activity Assays

Following purification, it is essential to confirm the identity and enzymatic activity of the recombinant apyrase.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the purity and apparent molecular weight of the recombinant protein. Potato apyrase has a calculated molecular mass of approximately 50 kDa. However, post-translational modifications like glycosylation can lead to a higher apparent molecular weight on SDS-PAGE.

Enzymatic Activity Assays

The activity of apyrase is typically measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

1. Colorimetric Phosphate Assay (Taussky-Shorr Method)

This method is based on the reaction of inorganic phosphate with ammonium molybdate in an acidic solution to form a colored complex.

-

Principle: ADP + H₂O --(Apyrase)--> AMP + Pi

-

Reagents: Succinate buffer, Calcium Chloride, ADP or ATP solution, Ammonium Molybdate, Ferrous Sulfate.

-

Procedure:

-

Prepare a reaction mixture containing buffer, CaCl₂, and the nucleotide substrate (ATP or ADP).

-

Equilibrate the mixture to the reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the purified apyrase enzyme solution.

-

Incubate for a defined period (e.g., 10 minutes).

-

Stop the reaction and develop the color by adding the Taussky-Shorr reagent (a mixture of ammonium molybdate and ferrous sulfate).

-

Measure the absorbance at 660 nm.

-

Calculate the amount of phosphate released by comparing the absorbance to a standard curve prepared with a known concentration of phosphate.

-

-

Unit Definition: One unit of apyrase is defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphate from the substrate per minute at a specific pH and temperature.

2. Luminescence-Based Assay

This is a highly sensitive high-throughput screening (HTS) compatible method that measures the depletion of ATP.

-

Principle: The amount of ATP remaining after the apyrase reaction is quantified using the firefly luciferase system, which produces light in an ATP-dependent manner. A decrease in luminescence corresponds to apyrase activity.

-

Procedure:

-

Incubate the recombinant apyrase with ATP in an appropriate reaction buffer.

-

Quench the reaction and measure the remaining ATP by adding a luciferin/luciferase-based reagent (e.g., Kinase-Glo®).

-

Measure the luminescence signal using a plate reader.

-

The apyrase activity is inversely proportional to the luminescence signal.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on recombinant apyrase.

Table 1: Recombinant Apyrase Expression and Purification

| Apyrase Source | Expression System | Purification Method(s) | Yield | Reference(s) |

| Potato (S. tuberosum) | E. coli Origami B (DE3) | Ni-affinity, Cibacron Blue-affinity | ~0.5 mg/L culture | |

| Potato (S. tuberosum) | Pichia pastoris | Hydrophobic interaction, Ion exchange | 1 mg/L culture | |

| Mosquito (A. aegypti) | Baculovirus/Insect Cells | Anion-exchange chromatography | 18 mg/L culture |

Table 2: Kinetic Properties of Recombinant Apyrases

| Apyrase Source | Substrate | Km (µM) | Reference(s) |

| Mosquito (A. aegypti) | ADP | 12.5 | |

| Mosquito (A. aegypti) | ATP | 15.0 | |

| Porcine Brain (NTPDase) | ADP | 95 | |

| Porcine Brain (NTPDase) | ATP | 97 | |

| Soybean (GS52) | ADP | 424 | |

| Soybean (GS52) | ATP | 309 |

Apyrase in Signaling and Drug Development

Apyrases play a critical role in regulating purinergic signaling pathways by controlling the concentration of extracellular ATP (eATP). When cells are stressed or wounded, they release ATP into the extracellular matrix. This eATP acts as a signaling molecule, binding to purinergic receptors on adjacent cells and triggering downstream responses, including increases in cytosolic calcium, and the production of reactive oxygen species (ROS) and nitric oxide (NO). Ecto-apyrases, located on the cell surface, hydrolyze this eATP, thereby terminating the signal. This mechanism is crucial for modulating plant growth, stress responses, and physiological processes in animals, such as platelet aggregation.

The ability of apyrase to hydrolyze ADP makes it a promising candidate for anti-thrombotic therapies. ADP is a key agonist in platelet activation and aggregation. By depleting local ADP concentrations, recombinant apyrase can effectively inhibit platelet aggregation and prevent thrombosis. Engineered versions of human apyrase, such as APT102, have shown enhanced ADPase activity and a longer plasma half-life, demonstrating efficacy in preventing thrombotic reocclusion and reducing myocardial infarction size in preclinical models without increasing bleeding risk.

Conclusion

The successful cloning and recombinant expression of apyrase have provided researchers and drug developers with a powerful tool. The methodologies outlined in this guide, from gene isolation to detailed characterization, enable the production of high-quality recombinant apyrase for a wide range of applications. As our understanding of the roles of purinergic signaling in health and disease expands, the therapeutic potential of recombinant apyrases continues to grow, offering novel strategies for treating cardiovascular and other diseases.

References

The Catalytic Mechanism of Apyrase-Mediated ATP Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apyrase (EC 3.6.1.5), also known as nucleoside triphosphate diphosphohydrolase (NTPDase), is a ubiquitous enzyme critical in regulating nucleotide signaling pathways. By catalyzing the sequential hydrolysis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP) and inorganic phosphate (Pi), apyrase plays a pivotal role in diverse physiological processes, including neurotransmission, platelet aggregation, and immune responses. This technical guide provides a comprehensive overview of the catalytic mechanism of apyrase, focusing on its kinetics, the role of divalent cations, and its involvement in cellular signaling. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Core Catalytic Mechanism

The fundamental reaction catalyzed by apyrase is the stepwise hydrolysis of the phosphoanhydride bonds of ATP. The process begins with the hydrolysis of ATP to ADP and inorganic phosphate, followed by the hydrolysis of ADP to AMP and another molecule of inorganic phosphate. This dual enzymatic activity is a hallmark of most apyrases.

The catalytic core of apyrase is characterized by five highly conserved regions known as apyrase conserved regions (ACRs). These regions fold to form the active site, which binds the nucleotide substrate and a required divalent cation. While the precise mechanism can vary between apyrase isoforms and species, a general model involves a nucleophilic attack on the γ-phosphate of ATP, facilitated by a water molecule activated by an active site residue. A divalent cation, typically Ca²⁺ or Mg²⁺, is essential for catalysis, coordinating the phosphate groups of the nucleotide and stabilizing the transition state.

Data Presentation: Comparative Kinetics of Apyrase Isozymes

The kinetic parameters of apyrase vary significantly depending on the enzyme source, the substrate (ATP or ADP), and the activating divalent cation. The following tables summarize key kinetic data from various published studies to facilitate comparison.

| Enzyme Source | Substrate | Divalent Cation | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (nmol Pi/min/mg protein) | Reference(s) |

| Solanum tuberosum (Potato) | ATP | Ca²⁺ | ~30-70 | - | - | |

| ADP | Ca²⁺ | - | - | - | ||

| Human (CD39/NTPDase1) | ATP | Ca²⁺/Mg²⁺ | 12 | 4.6 | 68.9 ± 8.1 | [1] |

| ADP | Ca²⁺/Mg²⁺ | 7 | 1.3 | 99.4 ± 8.5 | [1] | |

| Aedes aegypti (Mosquito) | ATP | - | 15.0 | - | - | [2] |

| ADP | - | 12.5 | - | - | [2] | |

| Mimosa pudica (MP67) | ATP | Ca²⁺ | 88 ± 11 | 0.18 ± 0.01 | - | |

| ADP | Ca²⁺ | 22 ± 3 | 16.0 ± 0.4 | - |

Note: "-" indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

The Influence of Divalent Cations

Divalent cations are indispensable for apyrase activity. The two most physiologically relevant cations are Ca²⁺ and Mg²⁺. Their effects on apyrase kinetics can be complex and isoform-specific.

Generally, Ca²⁺ is a potent activator of most apyrases. In some cases, Mg²⁺ can substitute for Ca²⁺, although the resulting activity may be lower. For instance, a recombinant apyrase is approximately 50% as active with Mg²⁺ as it is with Ca²⁺. The cation can influence both the affinity of the enzyme for its substrate (K_m_) and the catalytic turnover rate (k_cat_). For porcine pancreatic apyrase, increasing free Ca²⁺ concentrations led to an increase in both the apparent K_m_ and V_max_, while increasing free Mg²⁺ concentrations increased the apparent K_m_ but decreased the apparent V_max_.

Experimental Protocols

Malachite Green Assay for Apyrase Activity

This colorimetric assay is a common method for determining apyrase activity by quantifying the release of inorganic phosphate.

Principle: The assay is based on the formation of a colored complex between inorganic phosphate, molybdate, and malachite green. The absorbance of this complex is directly proportional to the amount of phosphate released.

Materials:

-

Apyrase enzyme solution

-

ATP or ADP substrate solution (e.g., 10 mM)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂)

-

Malachite Green Reagent A: Dissolve ammonium molybdate in 4 M HCl.

-

Malachite Green Reagent B: Dissolve malachite green hydrochloride in 4 M HCl.

-

Malachite Green Reagent C: Add Tween 20 to Reagent B.

-

Working Malachite Green Reagent: Mix Reagent A and Reagent C.

-

Phosphate Standard Solution (e.g., 1 M KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve:

-

Prepare serial dilutions of the phosphate standard in the assay buffer, ranging from 0 to 100 µM.

-

Add a fixed volume of each standard to the wells of the microplate.

-

-

Enzyme Reaction:

-

In separate wells of the microplate, add the assay buffer.

-

Add the apyrase enzyme solution to the wells.

-

To initiate the reaction, add the ATP or ADP substrate solution. The final volume should be consistent across all wells.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

-

-

Color Development:

-

Stop the reaction and initiate color development by adding the working Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Plot the absorbance of the phosphate standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of phosphate released in the enzyme reactions.

-

Calculate the specific activity of the apyrase (e.g., in µmol of Pi released per minute per mg of enzyme).

-

HPLC-Based Assay for Apyrase Activity

This method allows for the direct measurement of the consumption of ATP and ADP and the formation of ADP and AMP.

Principle: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the different nucleotides based on their polarity. The concentration of each nucleotide is quantified by measuring its absorbance at a specific wavelength (typically 254 nm).

Materials:

-

Apyrase enzyme solution

-

ATP or ADP substrate solution

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂)

-

Quenching solution (e.g., perchloric acid or a high concentration of EDTA)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile Phase A (e.g., 100 mM potassium phosphate buffer, pH 6.5)

-

Mobile Phase B (e.g., 100% methanol or acetonitrile)

-

Standards for ATP, ADP, and AMP

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer and the apyrase enzyme.

-

Initiate the reaction by adding the ATP or ADP substrate.

-

Incubate at the desired temperature for a set time.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Separate the nucleotides using a gradient of Mobile Phase B. A typical gradient might start with a low percentage of organic solvent and gradually increase to elute the more hydrophobic nucleotides.

-

Monitor the elution of the nucleotides by measuring the absorbance at 254 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to ATP, ADP, and AMP based on the retention times of the standards.

-

Quantify the amount of each nucleotide by integrating the area under the corresponding peak.

-

Calculate the rate of substrate consumption and product formation to determine the apyrase activity.

-

Mandatory Visualizations

Catalytic Cycle of Apyrase

Caption: A simplified representation of the sequential hydrolysis of ATP to AMP by apyrase.

Purinergic Signaling Pathway

Caption: The role of apyrase in modulating purinergic signaling at the cell surface.

Experimental Workflow for Apyrase Kinetics

References

An In-depth Technical Guide on the Role of Apyrase in Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, primarily adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules that mediate a vast array of physiological and pathological processes through purinergic P2 receptors. The concentration and duration of these signals are meticulously controlled by a family of cell surface enzymes known as ectonucleotidases. Foremost among these are the apyrases (specifically, ecto-nucleoside triphosphate diphosphohydrolases or E-NTPDases), with CD39 (ENTPD1) being the canonical member. This technical guide provides a comprehensive overview of the pivotal role of apyrase in the purinergic signaling cascade. It details the enzymatic function of apyrase, its modulation of P2 receptor activation, and its profound implications in immunology, oncology, and inflammation. This document includes a summary of key quantitative data, detailed experimental protocols for measuring apyrase activity, and visual diagrams of the core signaling pathways and experimental workflows to serve as a critical resource for researchers in the field.

Introduction to Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, most notably ATP and adenosine. Under physiological conditions, intracellular ATP concentrations are in the millimolar range, while extracellular levels are kept in the nanomolar range.[1] However, upon cellular stress, injury, or activation, ATP is released into the extracellular space where it functions as a potent signaling molecule, often described as a Damage-Associated Molecular Pattern (DAMP).[1][2]

Extracellular ATP and its breakdown product, ADP, exert their effects by binding to two families of P2 purinergic receptors:

-

P2X Receptors: Ligand-gated ion channels (ionotropic) comprising seven subtypes (P2X1-7).[3][4] Binding of ATP triggers the opening of a non-selective cation channel, leading to ion flux (Na⁺, K⁺, Ca²⁺) and rapid cellular responses such as neurotransmission, muscle contraction, and inflammation.

-

P2Y Receptors: G protein-coupled receptors (metabotropic) with eight subtypes in humans (P2Y1, 2, 4, 6, 11, 12, 13, 14). They are activated by ATP, ADP, UTP, UDP, and UDP-glucose, and they couple to various G proteins to initiate intracellular second messenger cascades, influencing a wide range of cellular functions.

The intensity and duration of P2 receptor signaling are tightly regulated. A key mechanism for signal termination is the enzymatic degradation of extracellular ATP and ADP, a role primarily fulfilled by apyrase.

Apyrase: The Core Modulator of Purinergic Signaling

Enzymatic Function and Isoforms

Apyrase, technically known as ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase), is an enzyme that sequentially hydrolyzes the γ and β phosphate residues of nucleoside triphosphates and diphosphates. The most prominent and well-studied apyrase in mammalian purinergic signaling is CD39 (also known as ENTPD1).

The core enzymatic reactions catalyzed by CD39 are:

-

ATP → ADP + Pi

-

ADP → AMP + Pi

This dual activity is critical, as it not only depletes the ligands for most P2 receptors (ATP and ADP) but also produces adenosine monophosphate (AMP). AMP is the substrate for another key ectoenzyme, ecto-5'-nucleotidase (CD73), which completes the degradation cascade to produce adenosine. Adenosine then acts on P1 purinergic receptors, often mediating effects that are counter-regulatory to those of ATP, such as immunosuppression. Thus, the CD39-adenosinergic axis is a critical control point in inflammation and immunity.

CD39 is an integral membrane protein with two transmembrane domains, leaving a large catalytic domain exposed to the extracellular space. Its activity is dependent on the presence of divalent cations, such as Ca²⁺ or Mg²⁺. While CD39 is the primary apyrase in this context, the E-NTPDase family includes other membrane-bound and secreted isoforms with varying substrate specificities and tissue distributions.

Biochemical and Kinetic Properties

The enzymatic efficiency of apyrase is crucial for its biological function. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), describe the affinity of the enzyme for its substrates and its maximum catalytic rate, respectively. Apyrase isoforms typically exhibit Kₘ values for ATP and ADP in the low micromolar range, indicating high affinity and enabling them to efficiently hydrolyze nucleotides even at the low concentrations found in pericellular spaces.

The Role of Apyrase in Modulating P2 Receptor Pathways

Termination of ATP/ADP-Mediated Signaling

By hydrolyzing extracellular ATP and ADP, apyrase effectively terminates their signaling through P2X and P2Y receptors. This is a fundamental mechanism for preventing receptor desensitization and excitotoxicity that could result from excessive purinergic stimulation. For instance, in the nervous system, apyrase is widely distributed and believed to regulate synaptic transmission mediated by ATP. In the context of inflammation, ATP released from damaged cells can activate the P2X7 receptor on immune cells, triggering the activation of the inflammasome and the release of pro-inflammatory cytokines like IL-1β. Apyrase activity limits this pro-inflammatory signaling by depleting the ATP ligand.

Generation of AMP for Adenosine Production

The sequential action of CD39 and CD73 transforms a pro-inflammatory, ATP-rich environment into an anti-inflammatory, adenosine-rich one. This is a critical pathway for immune homeostasis. In the tumor microenvironment (TME), high levels of CD39 and CD73 are often expressed on cancer cells and regulatory immune cells (like Tregs). This enzymatic activity generates high concentrations of adenosine, which suppresses the activity of effector T cells and natural killer (NK) cells, thereby promoting tumor immune evasion. Consequently, inhibiting CD39 is a major focus of modern cancer immunotherapy research, with the goal of reducing immunosuppressive adenosine and restoring potent anti-tumor immune responses.

Physiological and Pathophysiological Implications

The regulatory function of apyrase is crucial in a multitude of contexts:

-

Immunology: CD39 on regulatory T cells is essential for their suppressive function. By degrading ATP, it protects Tregs from ATP-mediated apoptosis and generates adenosine to suppress other immune cells.

-

Oncology: High CD39 expression in tumors is often correlated with poor prognosis and resistance to immunotherapy. Targeting CD39 can shift the TME from an immunosuppressive to an immune-active state.

-

Thrombosis: Endothelial CD39 plays a key role in preventing platelet aggregation by degrading ADP, a potent platelet agonist that signals through P2Y12 receptors.

-

Inflammation: Administration of soluble apyrase has shown therapeutic benefits in animal models of liver injury, sepsis, and transplant rejection by reducing ATP-driven inflammation.

Quantitative Data for Apyrase Isoforms

The kinetic properties of apyrases can vary between species and isoforms. The following table summarizes representative kinetic data for human CD39. These values are essential for constructing accurate models of purinergic signaling and for designing effective enzyme inhibitors.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Cation Requirement | Source Identifier/Reference |

| Human CD39 | ATP | 10 - 50 | ~25 | Ca²⁺ or Mg²⁺ | (Hypothetical, typical range) |

| Human CD39 | ADP | 15 - 60 | ~20 | Ca²⁺ or Mg²⁺ | (Hypothetical, typical range) |

| Potato Apyrase | ATP | 30 - 100 | Variable | Ca²⁺ | (Hypothetical, typical range) |

Note: Exact kinetic values can vary significantly based on the specific assay conditions (pH, temperature, cation concentration) and the source of the enzyme (recombinant vs. native, cell type). The values presented are illustrative of typical ranges found in the literature.

Key Experimental Protocols

Accurate measurement of apyrase activity is fundamental to studying its role in purinergic signaling. Below are detailed methodologies for two common assay types.

Measurement of Apyrase Activity (Luminescence-based)

This method is highly sensitive and ideal for high-throughput screening (HTS) of apyrase inhibitors. It quantifies the amount of ATP remaining after the enzymatic reaction.

Principle: The firefly luciferase enzyme uses ATP to produce light (bioluminescence). The amount of light generated is directly proportional to the ATP concentration. By measuring the luminescence before and after the apyrase reaction, or more commonly, by measuring the ATP remaining at the end of the reaction, one can determine the enzyme's activity.

Materials:

-

Apyrase enzyme (e.g., recombinant human CD39 or potato apyrase)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 5 mM CaCl₂ and 2 mM MgCl₂

-

Substrate: Adenosine 5'-Triphosphate (ATP), high purity

-

Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well microplates suitable for luminescence

-

Plate reader with luminescence detection capability

Protocol:

-

Reagent Preparation: Prepare all reagents as required. Dilute the apyrase enzyme in cold assay buffer to the desired working concentration (e.g., 0.5-2 U/mL). Prepare ATP substrate to a working concentration of 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

-

Assay Setup:

-

To appropriate wells of the microplate, add 25 µL of assay buffer (for control) or test compound diluted in assay buffer.

-

Add 25 µL of the diluted apyrase enzyme solution to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation: Start the reaction by adding 50 µL of the 2x ATP solution to all wells. The final volume is now 100 µL.

-

Incubation: Incubate the plate for a defined period (e.g., 20-60 minutes) at 37°C. The incubation time should be optimized to achieve ~50-80% ATP consumption in the uninhibited control wells.

-

Detection:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared luminescence detection reagent to each well. This reagent typically contains luciferase and luciferin, and also lyses cells and stops the enzymatic reaction.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Analysis: Apyrase activity is inversely proportional to the luminescent signal. Calculate the percent inhibition for test compounds relative to a "no enzyme" control (0% activity) and a "vehicle" control (100% activity).

Measurement of Apyrase Activity (Colorimetric - Phosphate Detection)

This classic method measures the inorganic phosphate (Pi) released during ATP/ADP hydrolysis. The Taussky-Shorr method using a phosphomolybdate complex is a common example.

Principle: In an acidic environment, inorganic phosphate reacts with ammonium molybdate to form a phosphomolybdate complex. This complex is then reduced (e.g., by ferrous sulfate) to produce a stable blue color, the absorbance of which can be measured spectrophotometrically (typically at 660 nm). The amount of color is directly proportional to the amount of Pi released.

Materials:

-

Apyrase enzyme

-

Reaction Buffer: e.g., 40 mM Succinate Buffer, pH 6.5, with 4 mM CaCl₂

-

Substrate: ATP or ADP

-

Phosphate Standard Solution (e.g., KH₂PO₄)

-

Color Reagent (Taussky-Shorr Reagent): An acidic solution of ammonium molybdate and ferrous sulfate.

-

Clear, flat-bottom 96-well microplates

-

Spectrophotometer or plate reader capable of measuring absorbance at 660 nm

Protocol:

-

Standard Curve: Prepare a standard curve of known phosphate concentrations (e.g., 0-100 nmol) to correlate absorbance with the amount of Pi.

-

Reaction Setup:

-

In microcentrifuge tubes or a 96-well plate, set up the reaction mixtures. For a 100 µL final reaction volume, combine 50 µL of 2x Reaction Buffer, 25 µL of enzyme or buffer (for control), and 25 µL of water or test compound.

-

-

Reaction Initiation: Start the reaction by adding the substrate (e.g., ATP to a final concentration of 1-2 mM).

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Reaction Termination and Color Development:

-

Stop the reaction by adding an equal volume (e.g., 100 µL) of the acidic Color Reagent.

-

Incubate at room temperature for 5-10 minutes to allow for full color development.

-

-

Data Acquisition: Measure the absorbance at 660 nm.

-

Analysis: Subtract the absorbance of the "no enzyme" blank from all readings. Use the phosphate standard curve to convert the absorbance values into the amount of Pi released (nmol). Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

Conclusion and Future Directions

Apyrase, particularly CD39, is a master regulator of purinergic signaling. By controlling the balance between extracellular ATP/ADP and adenosine, it plays a decisive role in a wide spectrum of biological processes, from neurotransmission to immune regulation. Its function as a molecular switch, capable of converting pro-inflammatory signals into anti-inflammatory ones, makes it a highly attractive target for therapeutic intervention.

For drug development professionals, the development of potent and selective inhibitors of CD39 holds immense promise for cancer immunotherapy, aiming to dismantle the immunosuppressive tumor microenvironment. Conversely, strategies to enhance apyrase activity, perhaps through the administration of recombinant enzyme or small molecule activators, could offer novel treatments for acute inflammatory conditions. The detailed protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers dedicated to exploring the complex and therapeutically rich field of purinergic signaling.

References

- 1. Purinergic signalling in liver diseases: Pathological functions and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory role of CD39 and CD73 in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 4. P2 receptor - Wikipedia [en.wikipedia.org]

The Pivotal Role of Apyrase in Plant Growth and Development: A Technical Guide

Abstract: Plant apyrases, or nucleoside triphosphate-diphosphohydrolases (NTPDases), are increasingly recognized as critical regulators of plant growth and development. These enzymes catalyze the hydrolysis of extracellular nucleoside triphosphates and diphosphates (NTPs and NDPs), thereby modulating the concentration of signaling molecules such as adenosine triphosphate (ATP) in the apoplast. This technical guide provides an in-depth examination of the function of plant apyrases, with a focus on their role in key developmental processes and responses to environmental stimuli. We present a compilation of quantitative data from studies on apyrase manipulation, detailed experimental protocols for the functional analysis of these enzymes, and visual representations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms by which apyrases govern plant physiology.

Introduction

Apyrases (APYs) are a conserved family of enzymes found across eukaryotes that hydrolyze the terminal phosphate groups from NTPs and NDPs.[1][2] In plants, these enzymes are localized in various cellular compartments, including the Golgi apparatus, cell wall, and plasma membrane, with their active sites often facing the extracellular space.[2][3] This extracellular orientation is crucial for their primary function in regulating the levels of extracellular ATP (eATP).

Plant cells release ATP into the apoplast under various conditions, including growth, mechanical stimulation, and stress.[3] This eATP acts as a signaling molecule, influencing a wide range of physiological processes such as cell elongation, root development, pollen tube growth, and stress responses. High concentrations of eATP can be inhibitory to growth, and therefore, its levels must be tightly controlled. Plant apyrases play a key role in this regulation by hydrolyzing eATP, thus fine-tuning the cellular responses to this important signal.

This guide will delve into the multifaceted roles of plant apyrases, summarizing the quantitative effects of their altered expression, providing detailed methodologies for their study, and illustrating the complex signaling networks in which they operate.

Quantitative Data on Apyrase Function

The modulation of apyrase expression in transgenic plants has provided significant insights into their role in growth and development. The following tables summarize key quantitative findings from studies involving the overexpression or suppression of apyrase genes, primarily in the model organism Arabidopsis thaliana.

| Table 1: Effects of Apyrase Suppression on Plant Growth and Development | |

| Parameter | Observation |

| Primary Root Growth | Suppression of AtAPY1 and AtAPY2 expression leads to a dwarf phenotype with significantly reduced primary root growth. |

| Lateral Root Formation | Apyrase-suppressed lines exhibit a drastic reduction in the number of lateral roots compared to wild-type plants. For instance, in 14-day-old light-grown seedlings, apyrase-suppressed lines (R2-4A, R2-14D, R2-17E) had an average of 0.39 to 2.03 lateral roots, while the control line (apy2) had an average of 6.65. |

| Hypocotyl Elongation (Etiolated) | Suppression of AtAPY1 in an apy2 mutant background results in significantly shorter hypocotyls in dark-grown seedlings. |

| Pollen Germination | Double knockout mutants of AtAPY1 and AtAPY2 show complete inhibition of pollen germination. The germination rate of pollen from double heterozygous plants is reduced by approximately 25%, correlating with the expected fraction of double knockout pollen. |

| Cell Wall Composition | Suppression of apyrase leads to changes in cell wall composition, including increased lignification and decreased methyl ester bonds. |

| Gene Expression | Apyrase suppression induces significant changes in the expression of genes involved in biotic stress responses and cell wall modification. |

| Table 2: Effects of Apyrase Overexpression on Plant Growth and Development | |

| Parameter | Observation |

| Primary Root Growth | Overexpression of AtAPY1 and AtAPY2 promotes primary root growth. |

| Root Skewing | Seedlings overexpressing AtAPY1 show decreased root skewing on tilted agar surfaces. |

| Hypocotyl Elongation (Etiolated) | Overexpression of AtAPY1 results in a 15% increase in the length of etiolated hypocotyls compared to wild-type. |

| Pollen Tube Growth | Pollen tubes overexpressing an apyrase exhibit faster growth rates. |

| Phosphate Scavenging | Overexpression of a pea apyrase in Arabidopsis enhances the plant's ability to scavenge extracellular phosphate. |

| Toxin Resistance | Transgenic lines overexpressing a pea apyrase show increased resistance to toxins like cycloheximide. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of plant apyrases.

Apyrase Activity Assay (Phosphomolybdate Method)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by apyrase.

Materials:

-

Plant tissue or purified enzyme extract

-

Reaction Buffer: 40 mM Succinate Buffer with 4 mM CaCl₂, pH 6.5

-

Substrate Solution: 2.0 mM ATP in Reaction Buffer

-

Taussky-Shorr Reagent (TSCR): Prepared by dissolving 5 g of Ferrous Sulfate Heptahydrate in 70 ml of deionized water, then adding 10 ml of 10% (w/v) Ammonium Molybdate in 10 N H₂SO₄, and bringing the final volume to 100 ml with deionized water.

-

Phosphorus Standard Solution (20 µg/ml Pi)

-

Spectrophotometer

Procedure:

-

Prepare the enzyme extract from plant tissue.

-

Set up the reaction by adding 1.9 ml of Substrate Solution to a test tube and equilibrating to 30°C.

-

Initiate the reaction by adding 0.1 ml of the enzyme solution. For the blank, add 0.1 ml of deionized water.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 1.0 ml of TSCR.

-

Immediately measure the absorbance at 660 nm.

-

Prepare a standard curve using the Phosphorus Standard Solution to determine the amount of Pi released.

-

One unit of apyrase activity is defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphate from ATP per minute at pH 6.5 and 30°C.

Quantitative Real-Time PCR (RT-qPCR) for Apyrase Gene Expression

This protocol outlines the steps for analyzing the transcript abundance of apyrase genes.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

Gene-specific primers for apyrase genes and a reference gene (e.g., eEF-1α)

-

SYBR Green qPCR Master Mix

-

Real-Time PCR Detection System

Procedure:

-

Extract total RNA from plant tissue using a suitable kit and treat with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

Set up the qPCR reaction in a total volume of 15 µL containing: 7.5 µL of 2X SYBR Green qPCR Master Mix, 1 µL of each forward and reverse primer (5 pmol/µL), 2 µL of diluted cDNA, and 3.5 µL of nuclease-free water.

-

Perform the qPCR using a program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s, an appropriate annealing temperature (e.g., 55-60°C) for 30 s, and 72°C for 40 s.

-

Perform a dissociation curve analysis to verify the specificity of the PCR products.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.

In Vitro Pollen Germination Assay

This assay is used to assess the viability and germination efficiency of pollen from wild-type and mutant plants.

Materials:

-

Pollen germination medium (e.g., 18% sucrose, 0.01% boric acid, 1 mM CaCl₂, 1 mM Ca(NO₃)₂, 1 mM MgSO₄, pH 7.0, solidified with 1.5% agar)

-

Petri dishes or microscope slides

-

Microscope

Procedure:

-

Prepare the pollen germination medium and pour it into petri dishes or onto microscope slides.

-

Collect freshly opened flowers and gently tap them to release pollen onto the surface of the medium.

-

Incubate the plates at room temperature for 3-6 hours.

-

Observe the pollen under a microscope and count the number of germinated and non-germinated pollen grains in several fields of view.

-

A pollen grain is considered germinated if the length of the pollen tube is at least equal to the diameter of the pollen grain.

-

Calculate the germination percentage for each genotype.

Measurement of Extracellular ATP

This protocol uses the luciferin-luciferase assay to quantify the concentration of ATP in the extracellular medium of seedlings.

Materials:

-

Plant seedlings

-

Liquid growth medium

-

ATP Assay Kit (containing luciferase and D-luciferin)

-

Luminometer

Procedure:

-

Grow seedlings in liquid medium for a specified period.

-

Carefully collect the liquid medium without damaging the seedlings.

-

Prepare the ATP detection cocktail by mixing luciferase and D-luciferin in the assay buffer according to the manufacturer's instructions.

-

In a luminometer tube or a 96-well plate, mix a sample of the collected medium with the ATP detection cocktail.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve with known concentrations of ATP to quantify the eATP concentration in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving plant apyrases and a typical experimental workflow for their characterization.

Caption: A simplified signaling pathway illustrating the role of plant apyrase in modulating eATP-mediated responses.

Caption: A typical experimental workflow for characterizing the role of a plant apyrase.

Conclusion and Future Directions

The evidence presented in this guide underscores the critical function of plant apyrases as key regulators of growth and development through their modulation of extracellular ATP signaling. The manipulation of apyrase expression has profound and quantifiable effects on various aspects of plant physiology, from root architecture to reproductive success. The detailed protocols provided herein offer a robust framework for the continued investigation of these important enzymes.

Future research in this field will likely focus on several key areas. The identification and characterization of the full complement of apyrase isoforms in agriculturally important crop species could pave the way for novel strategies to enhance yield and stress tolerance. Furthermore, the development of specific chemical inhibitors or activators of plant apyrases could provide powerful tools for both basic research and agricultural applications. A deeper understanding of the interplay between eATP signaling and other hormonal pathways will also be crucial for a complete picture of how plant growth is regulated. The continued application of advanced genetic, biochemical, and imaging techniques will undoubtedly unravel further complexities of apyrase function and solidify their status as central players in the intricate network governing plant life.

References

An In-depth Technical Guide on the Function of Apyrase in Insect Saliva During Blood-Feeding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apyrase, a key enzyme found in the saliva of hematophagous insects, plays a critical role in facilitating blood-feeding by counteracting host hemostasis. This technical guide provides a comprehensive overview of the function, biochemical properties, and mechanism of action of insect salivary apyrase. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of entomology, hematology, and pharmacology, as well as for professionals involved in the development of novel anti-thrombotic and anti-platelet therapies.

Introduction

Blood-feeding insects have evolved a sophisticated arsenal of salivary components to overcome the formidable challenge of obtaining a blood meal from their vertebrate hosts. A primary obstacle is the host's rapid hemostatic response, which involves vasoconstriction, platelet aggregation, and blood coagulation to prevent blood loss. A central player in the insect's anti-hemostatic strategy is the enzyme apyrase (ATP-diphosphohydrolase), which is ubiquitously present in the saliva of blood-feeding arthropods.

Apyrase facilitates hematophagy by hydrolyzing adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP) and inorganic phosphate.[1] Since ADP is a potent agonist of platelet aggregation, its rapid degradation by apyrase at the feeding site effectively inhibits the formation of a platelet plug, thereby maintaining blood fluidity and ensuring a successful blood meal for the insect.[1] The critical role of apyrase is underscored by experiments where the removal of salivary glands from blood-feeding insects leads to increased probing times and reduced feeding efficiency on live hosts.

This guide will delve into the core aspects of insect salivary apyrase, providing quantitative data on its enzymatic activity, detailed methodologies for its characterization, and visual diagrams to elucidate its mechanism of action and the experimental approaches used to study it.

Biochemical and Kinetic Properties of Insect Salivary Apyrase

The biochemical properties of apyrase can vary among different insect species, reflecting adaptations to their specific hosts and feeding strategies. Key parameters such as molecular weight, pH optimum, and kinetic constants (Km and Vmax) are crucial for understanding the enzyme's function and potential for therapeutic applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for apyrase from various blood-feeding insects.

| Insect Species | Molecular Weight (kDa) | Optimal pH | Divalent Cation Requirement | Reference |

| Aedes aegypti (Yellow fever mosquito) | 68 | 9.0 | Ca²⁺ or Mg²⁺ | |

| Culicoides variipennis (Biting midge) | 35 | 8.5 | Ca²⁺ or Mg²⁺ | |

| Ctenocephalides felis (Cat flea) | 57 and 44 | 7.0 - 9.0 | Ca²⁺ (Mg²⁺ equally effective) | |

| Anopheles gambiae (Malaria mosquito) | Not specified | Not specified | Ca²⁺ |

Table 1: General Biochemical Properties of Insect Salivary Apyrases.

| Insect Species | Substrate | Km (µM) | Vmax | Reference |

| Aedes aegypti (recombinant) | ADP | 12.5 | Not specified | |

| ATP | 15.0 | Not specified | ||

| Ctenocephalides felis | ADP | ~66 | Not specified |

Table 2: Kinetic Parameters of Insect Salivary Apyrases.

| Insect Species | Agonist | IC₅₀ | Reference |

| Aedes aegypti (56 kDa protein) | ADP | 40-50% inhibition (concentration not specified as IC₅₀) |

Table 3: Inhibitory Activity of Insect Salivary Apyrase on Platelet Aggregation.

Mechanism of Action: Inhibition of Hemostasis

The primary function of salivary apyrase during blood-feeding is to disrupt the host's hemostatic cascade, specifically by targeting platelet activation and aggregation.

Upon tissue injury caused by the insect's mouthparts, damaged endothelial cells and activated platelets release ATP and ADP. ADP, in particular, is a key signaling molecule that binds to P2Y1 and P2Y12 purinergic receptors on the surface of platelets.

-

P2Y1 Receptor Activation: Binding of ADP to the Gq-coupled P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn triggers an increase in intracellular calcium concentration ([Ca²⁺]i) and platelet shape change.

-

P2Y12 Receptor Activation: The Gi-coupled P2Y12 receptor, upon ADP binding, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP further potentiates platelet activation and aggregation.

Salivary apyrase, by rapidly hydrolyzing ATP and ADP to AMP, prevents their interaction with these receptors, thereby short-circuiting the platelet activation cascade. This leads to a significant reduction in intracellular calcium mobilization and prevents the conformational changes in the glycoprotein IIb/IIIa receptor that are necessary for fibrinogen binding and platelet aggregation. The overall effect is the maintenance of a localized, fluid pool of blood from which the insect can feed.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of platelet activation and the inhibitory role of insect salivary apyrase.

Caption: Apyrase inhibits platelet aggregation by hydrolyzing ATP and ADP.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of insect salivary apyrase.

Purification of Apyrase from Insect Salivary Glands

This protocol describes a general method for the purification of apyrase from insect salivary glands using a two-step chromatography process.

Materials:

-

Dissecting microscope and fine-tipped forceps

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Centrifuge

-

HPLC system

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Gel filtration chromatography column (e.g., Sephacryl S-200)

-

Dissection buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

Homogenization buffer (e.g., 20 mM Tris-HCl, pH 8.0, with protease inhibitors)

-

Anion-exchange buffer A (e.g., 20 mM Tris-HCl, pH 8.0)

-

Anion-exchange buffer B (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)

-

Gel filtration buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

Procedure:

-

Salivary Gland Dissection: Dissect salivary glands from the desired number of insects under a dissecting microscope in ice-cold dissection buffer.

-

Homogenization: Pool the dissected glands in a minimal volume of ice-cold homogenization buffer and homogenize thoroughly.

-

Clarification: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble salivary proteins.

-

Anion-Exchange Chromatography:

-

Equilibrate the anion-exchange column with buffer A.

-

Load the clarified supernatant onto the column.

-

Wash the column with several volumes of buffer A to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of 0-100% buffer B over several column volumes.

-

Collect fractions and assay each for apyrase activity.

-

-

Gel Filtration Chromatography:

-

Pool the active fractions from the anion-exchange step and concentrate if necessary.

-

Equilibrate the gel filtration column with gel filtration buffer.

-

Load the concentrated, partially purified apyrase onto the column.

-

Elute with gel filtration buffer at a constant flow rate.

-

Collect fractions and assay for apyrase activity. The fractions containing the highest specific activity represent the purified apyrase.

-

Apyrase Activity Assay (Malachite Green Method)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

Materials:

-

96-well microplate

-

Microplate reader

-

Apyrase sample (purified or salivary gland extract)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM CaCl₂)

-

Substrate solution (e.g., 2 mM ATP or ADP in assay buffer)

-

Malachite green reagent (solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid)

-